molecular formula C7H8FN3O B13921929 5-Amino-3-fluoro-N-methylpicolinamide

5-Amino-3-fluoro-N-methylpicolinamide

Cat. No.: B13921929
M. Wt: 169.16 g/mol
InChI Key: FTJQHNJHVMSTLZ-UHFFFAOYSA-N
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Description

5-Amino-3-fluoro-N-methylpicolinamide is a fluorinated pyridine derivative characterized by an amino group at position 5, a fluorine atom at position 3, and a methylamide substituent at the carboxamide position.

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

5-amino-3-fluoro-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H8FN3O/c1-10-7(12)6-5(8)2-4(9)3-11-6/h2-3H,9H2,1H3,(H,10,12)

InChI Key

FTJQHNJHVMSTLZ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=N1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-fluoro-N-methylpicolinamide involves several key steps:

Industrial Production Methods

The industrial production of 5-Amino-3-fluoro-N-methylpicolinamide has been optimized to avoid the use of column chromatography, reduce reaction requirements, and increase overall yield and purity. The process involves the use of inexpensive materials and avoids the formation of impurities, making it cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-fluoro-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions involve the conversion of nitro groups to amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

5-Amino-3-fluoro-N-methylpicolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-fluoro-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In the case of Regorafenib synthesis, the compound acts as an intermediate that undergoes further chemical transformations to produce the final drug. The molecular targets and pathways involved in these transformations are specific to the synthesis process and the intended pharmaceutical application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Fluorine vs. Other Groups

The fluorine atom at position 3 distinguishes this compound from non-fluorinated analogs. For example:

  • 5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9, Similarity: 0.91, ): Replacing the amino and methylamide groups with a carboxylic acid reduces hydrogen-bonding capacity, impacting target affinity.
  • 3-Chloro-N-phenyl-phthalimide (): Chlorine’s lower electronegativity and larger atomic radius compared to fluorine may reduce electronic effects on adjacent functional groups, affecting reactivity and protein interactions.
Table 1: Substituent Impact on Key Properties
Compound Substituent (Position) Key Property Differences
5-Amino-3-fluoro-N-methylpicolinamide F (3), NH₂ (5), CONHMe High electronegativity, moderate lipophilicity
5-Amino-3-(trifluoromethyl)picolinonitrile CF₃ (3) Increased lipophilicity, steric hindrance
5-Fluoro-3-methylpicolinic acid F (5), COOH (3) Enhanced acidity, reduced H-bond donors

Pharmacological Implications of Fluorine

and highlight fluorine’s role in improving bioavailability and metabolic stability. In 5-Amino-3-fluoro-N-methylpicolinamide:

  • The fluorine atom may reduce basicity of the adjacent amino group, enhancing membrane permeability .
  • Fluorine’s inductive effects could stabilize the molecule against oxidative degradation, extending half-life compared to non-fluorinated analogs like 5-Amino-6-methylpicolinonitrile (CAS 1079054-78-6, Similarity: 0.66, ) .

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